1,2-Dichloro-2-methylpropane

Übersicht

Beschreibung

1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Like many organic compounds, it may interact with various enzymes and proteins within the body, altering their function and potentially leading to various physiological effects .

Mode of Action

It is known that the compound can be synthesized through the reaction of isobutene with chlorine in the presence of a catalyst . This suggests that the compound may undergo similar reactions within the body, potentially leading to the formation of new compounds or the modification of existing ones .

Biochemical Pathways

Given its chemical structure, it may be involved in reactions related to the metabolism of halogenated organic compounds .

Pharmacokinetics

Given its chemical properties, it is likely that the compound is lipophilic and may therefore be readily absorbed and distributed throughout the body .

Result of Action

Like many organic compounds, it may have various physiological effects depending on its concentration and the specific biological context .

Action Environment

The action, efficacy, and stability of 1,2-Dichloro-2-methylpropane may be influenced by various environmental factors. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s effects may be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules .

Biologische Aktivität

1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated hydrocarbon with the chemical formula CHCl. This compound exhibits various biological activities, which are critical for understanding its safety, toxicity, and potential applications in environmental and health sciences.

- Molecular Weight : 127.012 g/mol

- CAS Registry Number : 594-37-6

- IUPAC Name : this compound

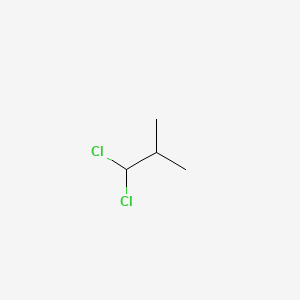

- Chemical Structure :

Biological Activity Overview

This compound has been studied for its biological effects, particularly in terms of toxicity and environmental impact. Key findings include:

- Toxicity : It has been identified as toxic in various studies, with potential carcinogenic effects noted in animal models. The Ames test indicates it is mutagenic, suggesting a risk for genetic damage .

- Metabolism : The compound undergoes metabolic processes that can lead to the formation of reactive intermediates. These metabolites can interact with cellular macromolecules, leading to cytotoxic effects .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 1.93 g/kg |

| Carcinogenicity | Potentially carcinogenic |

| Mutagenicity (Ames Test) | Positive |

| Biodegradability | Not readily biodegradable |

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

- Case Study on Acute Toxicity :

- Environmental Impact Study :

- Human Health Risk Assessment :

The mechanism by which this compound exerts its toxic effects involves several pathways:

- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

- DNA Damage : Metabolites formed during its biotransformation can bind covalently to DNA, resulting in mutations that may lead to cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1,2-Dichloro-2-methylpropane serves as an important intermediate in the synthesis of various chemicals. It is utilized in:

- Production of Chlorinated Solvents : It acts as a precursor in the manufacturing of solvents like perchloroethylene and trichloroethylene, which are widely used in dry cleaning and degreasing .

- Oxychlorination Reactions : Research indicates that this compound can undergo oxychlorination processes to produce valuable chlorinated products. Studies have shown that under acidic conditions (pH 3.5), it can yield products over extended reaction times .

Environmental Applications

The environmental impact of this compound has been a subject of study due to its potential as a pollutant:

- Soil Fumigant : Historically, it was used as a soil fumigant to control pests and diseases in agricultural settings. However, many of these applications have been discontinued due to health concerns .

- Contaminant Studies : Its presence in environmental samples has been linked to industrial activities, prompting research into its degradation pathways and ecological effects. Studies have indicated that it can be detected in groundwater and soil samples near industrial sites .

Biological Studies

Research has explored the toxicological effects of this compound on biological systems:

- Toxicity Assessments : Animal studies have shown that exposure to this compound can lead to significant health issues, including carcinogenic effects. Notably, long-term studies indicated an increase in tumor incidences in rats exposed to high doses .

- Mechanisms of Action : Investigations into its metabolic pathways reveal that it can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to its toxicity .

Case Study 1: Industrial Exposure

A study conducted on workers in a printing firm revealed a correlation between exposure to cleaning agents containing this compound and increased incidences of bile duct cancer. This prompted regulatory reviews and changes in safety protocols within the industry .

Case Study 2: Environmental Remediation

Research focused on the degradation of this compound in contaminated groundwater has shown promising results using bioremediation techniques. Microbial populations capable of degrading chlorinated hydrocarbons were identified, leading to potential strategies for cleaning contaminated sites .

Eigenschaften

IUPAC Name |

1,2-dichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPNDCHKFIHPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870661 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-37-6, 27177-44-2 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLORO-2-METHYLPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of 1,2-Dichloro-2-methylpropane in iron-catalyzed reactions?

A1: this compound often acts as an oxidant in iron-catalyzed reactions. [, , , ] This means it facilitates the desired transformation by accepting electrons from the reacting species, enabling the catalytic cycle to proceed.

Q2: Are there specific reaction types where this compound is particularly effective?

A2: Yes, this compound has proven effective in several iron-catalyzed reactions, including:

- Direct arylation: It enables the coupling of nitrogen-containing aromatic compounds with arylzinc reagents, forming new C-C bonds. [] This reaction is directed by a neighboring nitrogen atom, leading to selective arylation.

- Olefinic C-H bond activation: It enables the stereospecific substitution of olefinic C-H bonds with aryl Grignard reagents. [] This reaction utilizes a directing group, such as pyridine or imine, for site selectivity.

- Benzannulation reactions: It facilitates the formation of phenanthrene derivatives from alkynes and specific Grignard reagents (biaryl, heteroarylphenyl, or alkenylphenyl). [] This reaction highlights the potential of this compound in constructing complex polycyclic aromatic structures.

Q3: What are the advantages of using this compound in iron-catalyzed reactions compared to other oxidants?

A3: While a direct comparison with other oxidants is not explicitly discussed in the provided literature, several advantages can be inferred:

- Mild Reaction Conditions: Reactions employing this compound often proceed under mild conditions, typically at 0 °C or room temperature. [, , ] This is crucial for the synthesis of complex molecules that may be sensitive to harsh conditions.

- High Reaction Rates: Some reactions exhibit remarkably fast kinetics, reaching completion within minutes. [] This efficiency is valuable for time-sensitive synthetic applications.

- Tolerance to Functional Groups: The presence of this compound does not appear to hinder the incorporation of various functional groups in the product molecules. [, ] This compatibility broadens the scope of accessible molecules.

Q4: Does the structure of this compound influence its effectiveness in these reactions?

A4: While the provided literature focuses on the application of this compound, understanding the impact of structural modifications on its reactivity would require further investigation. Exploring alternative dichloroalkanes could reveal valuable insights into structure-activity relationships and potentially lead to the discovery of even more effective reagents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.